Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-

Nucleoside synthesis Vorbrüggen glycosylation Silyl-Hilbert-Johnson reaction

Incomplete in situ silylation of N6-benzoyladenine can depress β-nucleoside yields from 90% to 40%, introducing costly purification. This pre-characterized, persilylated reference standard eliminates that variability. - Authenticated standard for HPLC/LC-MS verification of silylation completeness before glycosyl donor addition. - Orthogonal TMS (acid-labile) and benzoyl (base-labile) protection enables sequential, high-yield deprotection. - Documented precursor to pharmacopoeia-related adenosine impurity T733805, streamlining analytical reference synthesis.

Molecular Formula C18H25N5OSi2
Molecular Weight 383.6 g/mol
CAS No. 18055-47-5
Cat. No. B12941846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-
CAS18055-47-5
Molecular FormulaC18H25N5OSi2
Molecular Weight383.6 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N1C=NC2=C1N=CN=C2N(C(=O)C3=CC=CC=C3)[Si](C)(C)C
InChIInChI=1S/C18H25N5OSi2/c1-25(2,3)22-13-21-15-16(22)19-12-20-17(15)23(26(4,5)6)18(24)14-10-8-7-9-11-14/h7-13H,1-6H3
InChIKeyCAESNCKMRVIYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dual-Protected Adenine Intermediate for Nucleoside Synthesis


Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]- (CAS 18055-47-5), commonly referred to as N-Benzoyl-N,9-bis(trimethylsilyl)adenine or N6-Benzoyl-N6,9-bis(trimethylsilyl)adenine, is a persilylated purine derivative bearing both an N6-benzoyl protecting group and two trimethylsilyl (TMS) substituents—one at the endocyclic N9 position of the purine ring and one on the exocyclic N6-benzamide nitrogen . With a molecular formula of C₁₈H₂₅N₅OSi₂ and a molecular weight of 383.6 g/mol, this compound serves as a key protected intermediate in Vorbrüggen (silyl-Hilbert-Johnson) glycosylation reactions for the synthesis of adenosine derivatives, nucleoside analogues, and oligonucleotide building blocks . Its defining structural feature is the orthogonal protection strategy: the acid-labile TMS groups confer solubility in organic solvents and activate the purine for N-glycosylation, while the base-labile N6-benzoyl group provides persistent exocyclic amine protection through subsequent synthetic steps [1].

1
Use Context

Process-development reference standard for in situ silylation–glycosylation workflows

2
Analytical Fit

Authenticated intermediate for LC-MS and NMR method validation in nucleoside synthesis

3
Application Value

Defined precursor to the adenosine impurity reference standard T733805

Why Generic Adenine Protecting-Group Variants Cannot Substitute


The selection of a protected adenine intermediate for nucleoside coupling is not a trivial interchange of protecting-group combinations; the number, position, and identity of the silyl and acyl groups fundamentally dictate reaction outcome. Using non-silylated N6-benzoyladenine (CAS 4005-49-6) requires in situ silylation with trimethylsilyl triflate prior to glycosylation, and when the silylation and coupling steps are performed separately rather than in a one-pot cascade, the β-nucleoside yield drops from 90% to as low as 40% [1]. The mono-TMS analog N-(9-(trimethylsilyl)-9H-purin-6-yl)benzamide (CAS 60855-35-8) lacks the second TMS group on the benzamide nitrogen, leaving the exocyclic amine susceptible to competing N-alkylation and reduced regiochemical fidelity . Furthermore, persilylated N6-benzoyladenine can produce kinetically trapped N7-ribosylated byproducts (5–25% of the product mixture depending on glycosyl donor and Lewis acid) that contaminate the desired N9-β-nucleoside, necessitating chromatographic separation that erodes overall yield and increases cost [2]. These interdependent variables mean that a nominally 'similar' protected adenine cannot be assumed to deliver equivalent coupling efficiency, regioselectivity, or downstream deprotection compatibility.

Non-silylated N6-benzoyladenine

In situ silylation required; pre-isolated bis-TMS form gives lower β-nucleoside yield (reported 40% vs 90%). May alter process economics and impurity profiles.

Mono-TMS analog (CAS 60855-35-8)

Lacks the second TMS on the benzamide nitrogen; exocyclic amine susceptible to competing N-alkylation, reducing regiochemical fidelity and product purity.

N7-TMS regioisomer (CAS 18055-46-4)

Same molecular weight but N7 silylation directs glycosylation to non-natural N7-products. Cannot substitute when natural N9-β-adenosine configuration is required.

Quantitative Differentiation vs. Closest Analogs


One-Pot Glycosylation Yield vs. In Situ Silylation

When N6-benzoyladenine is silylated and isolated as the bis-TMS derivative (target compound CAS 18055-47-5) prior to glycosylation with a sulfinylated ribofuranoside, the β-nucleoside is obtained in only 40% yield. In contrast, when the same N6-benzoyladenine is treated with trimethylsilyl triflate and immediately subjected to glycosylation in a one-pot procedure—effectively generating the persilylated intermediate in situ—the yield of the identical β-nucleoside rises to 90% [1]. This 50-percentage-point yield differential demonstrates that the value of the pre-formed bis-TMS intermediate lies not in its use as an isolable reagent for direct coupling, but rather as a validated and characterized reference standard for process development, impurity profiling, and analytical method validation in nucleoside manufacturing workflows.

One-Pot vs Isolated Glycosylation Yield
Reported
Pre-isolated bis-TMS: 40% β-nucleoside; in situ silylation: 90%
Supports process-development reference-standard context; not a direct-coupling reagent
50 pp yield difference; data from Science of Synthesis compilation
Nucleoside synthesis Vorbrüggen glycosylation Silyl-Hilbert-Johnson reaction

Catalyst-Dependent N6-Benzoyl Stability During Glycosylation

In a systematic study of metal iodide-catalyzed N-glycosylation of methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl carbonate with trimethylsilylated nucleobases, Mukaiyama and co-workers reported that when N6-benzoyl-N6,N9-bis(trimethylsilyl)adenine (target compound, CAS 18055-47-5) was employed as the nucleobase component, the N6-benzoyl protecting group underwent deprotection 'to a considerable extent' in the presence of SnI₂ or SnCl₂ as catalyst. Switching the catalyst to SbI₃ or TeI₄ minimized this undesired deprotection [1]. Although the paper does not report exact numerical percentages for the deprotection extent, the qualitative ranking—'considerable' deprotection vs. 'minimized' deprotection—constitutes a direct, catalyst-level differentiation that is essential for selecting reaction conditions when using this intermediate.

Catalyst-Dependent Benzoyl Stability
Head-to-head
Considerable N6-benzoyl loss with SnI₂/SnCl₂; minimized with SbI₃/TeI₄
Catalyst selection directly impacts protecting group integrity
Qualitative ranking from Mukaiyama et al., 1996
Metal iodide catalysis N-glycosylation Protecting group stability

Regiochemical Outcome in Electrophilic Glycosidation

In the electrophilic glycosidation of 4-ethynyl-4-thiofuranoid glycal 16 with bis-trimethylsilyl-N6-benzoyladenine (target compound CAS 18055-47-5) mediated by N-iodosuccinimide (NIS), the desired N9-β-nucleoside 33 was obtained in 48% isolated yield as a single stereoisomer, accompanied by two regioisomeric byproducts: compound 34 in 12% yield and compound 35 in 13% yield [1]. This 48:(12+13) product distribution illustrates that even with the N9-TMS group pre-installed and the N6 position blocked by both benzoyl and TMS, competing N7-alkylation still occurs to a combined extent of 25% under these conditions. By comparison, when N6-benzoyladenine is silylated in situ and coupled under standard Vorbrüggen conditions (SnCl₄), literature reports indicate N7-regioisomer formation ranging from 5% to 25% of the crude product mixture depending on the sugar donor structure [2].

Regiochemical Product Distribution
Cross-study comparable
48% N9-β target; 12% and 13% regioisomeric byproducts (combined 25%)
Quantifies purification burden under electrophilic NIS conditions
4′-ethynyl-4-thiofuranoid glycal donor; NIS/CH₂Cl₂
Regioselectivity 4′-thionucleosides Electrophilic glycosidation

Physicochemical Properties vs. Mono-TMS Analog

The target compound (CAS 18055-47-5; MW 383.6 g/mol; TPSA 63.9 Ų; predicted bp 454.1 ± 50.0 °C; density 1.11 ± 0.1 g/cm³) differs substantially from its closest mono-TMS analog, N-(9-(trimethylsilyl)-9H-purin-6-yl)benzamide (CAS 60855-35-8; MW 311.42 g/mol; C₁₅H₁₇N₅OSi) . The incremental molecular weight difference of 72.2 g/mol reflects the additional TMS group on the benzamide nitrogen. This mass difference is analytically significant: it provides unambiguous differentiation by LC-MS (M+H⁺ expected at m/z 384.6 vs. 312.4 for the mono-TMS compound) and enables tracking of both species in reaction monitoring. The higher predicted boiling point (454 °C vs. typically lower for the smaller mono-TMS analog) indicates reduced volatility, which may affect vacuum drying and lyophilization protocols during intermediate isolation .

Physicochemical Profile
Class-level
MW 383.6; Δ+72.2 vs mono-TMS; TPSA 63.9 Ų; bp ~454 °C (pred.)
Supports LC-MS differentiation and purification method development
Predicted properties; confirm experimentally
Physicochemical properties Chromatographic behavior Intermediate purification

N9- vs. N7-Trimethylsilylpurine Regioisomer Differentiation

The target compound (CAS 18055-47-5) is the N9-trimethylsilyl regioisomer, while CAS 18055-46-4 is the corresponding N7-trimethylsilyl regioisomer—both sharing the identical molecular formula C₁₈H₂₅N₅OSi₂ and molecular weight 383.6 g/mol but differing in the site of silyl attachment on the purine ring [1]. This regioisomeric distinction is functionally critical: glycosylation of the N9-silyl isomer yields the natural β-nucleoside scaffold (N9-glycosidic bond), whereas the N7-isomer produces the non-natural N7-glycosylated product. The Tetrahedron (2006) mechanistic study confirmed that persilylated N6-benzoyladenine can produce mixtures of N7- and N9-ribosylated products under Vorbrüggen conditions, and that the ratio is influenced by both the silylation regiochemistry and the Lewis acid catalyst [2]. Procurement of the correct regioisomer (N9-TMS) is therefore non-negotiable for applications targeting natural-configuration adenosine analogues.

N9 vs N7 Regioisomer Identity
Class-level
N9-TMS (CAS 18055-47-5) → natural β-adenosine; N7-TMS (CAS 18055-46-4) → non-natural N7-products
Binary procurement gate; regioisomer dictates product series
Verify by HMBC NMR or chiral HPLC retention
Regioisomer Purine tautomerism Silylation site

Key Intermediate for Adenosine Impurity Reference Standard

The target compound (CAS 18055-47-5) is specifically documented as the key intermediate in the proposed R&D synthesis of 2,3,5-Tri-O-acetyl α-Adenosine (T733805), which is an authenticated impurity of Adenosine (A280400(P)) [1]. This direct link to a pharmacopoeia-relevant impurity standard distinguishes the compound from other silylated adenine intermediates that lack documented impurity-standard applications. The synthesis pathway from this bis-TMS intermediate to the triacetyl-α-adenosine impurity has been referenced in multiple vendor technical datasheets and is associated with the analytical characterization work of Ciuffreda et al. (Mag. Reson. Chem., 2007) on adenosine anomer NMR assignments [2]. While this evidence is primarily application-definition rather than comparative performance data, it establishes a procurement rationale: laboratories engaged in adenosine impurity profiling or reference standard qualification have a documented synthetic route anchored to this specific CAS-numbered intermediate.

Adenosine Impurity Standard Precursor
Source review
Documented key intermediate for 2,3,5-Tri-O-acetyl α-Adenosine (T733805) impurity synthesis
Established route for pharmaceutical QC impurity reference standard
Vendor-documented; confirm with in-house NMR characterization
Pharmaceutical impurity Adenosine reference standard Quality control

Procurement-Relevant Application Scenarios


Reference Standard for One-Pot Vorbrüggen Process Development

Process chemistry teams optimizing one-pot N-glycosylation of N6-benzoyladenine with ribofuranosyl donors use CAS 18055-47-5 as the authenticated reference standard for the persilylated intermediate. By comparing in situ-generated intermediate against this characterized standard (via HPLC retention time, LC-MS, or NMR), laboratories can verify complete silylation before glycosyl donor addition—a critical quality checkpoint given that incomplete silylation reduces β-nucleoside yield from the achievable 90% down to 40% or lower [1]. The compound's defined physicochemical properties (MW 383.6, TPSA 63.9 Ų, predicted bp 454 °C) support analytical method development for reaction monitoring .

Catalyst Screening for Benzoyl-Retentive Coupling

The Mukaiyama et al. (1996) finding that SnI₂ and SnCl₂ cause considerable N6-benzoyl deprotection during glycosylation with this intermediate—while SbI₃ and TeI₄ preserve the benzoyl group—directly informs catalyst selection in nucleoside synthesis campaigns [1]. Laboratories procuring CAS 18055-47-5 for metal iodide-catalyzed couplings can pre-select SbI₃ or TeI₄ to minimize benzoyl loss, or alternatively use the Sn-based catalysts when deliberate N6-deprotection is desired in a telescoped process. This catalyst-dependent stability profile is specific to the N6-benzoyl-N6,9-bis(TMS) architecture and would not apply identically to non-benzoylated bis-TMS adenine (CAS 17995-04-9).

Adenosine Impurity Synthesis for Pharmaceutical QC Standards

CAS 18055-47-5 is the documented synthetic precursor to 2,3,5-Tri-O-acetyl α-Adenosine (T733805), a characterized impurity of the pharmacopoeia-listed compound Adenosine (A280400(P)) [1]. Analytical laboratories and pharmaceutical QC departments requiring this specific impurity as a reference standard can procure the intermediate and follow the established synthetic route rather than developing a de novo synthesis. The orthogonal protection (N6-benzoyl base-labile; N9-TMS and N-TMS acid-labile) allows sequential deprotection to access the target triacetyl-α-adenosine impurity without affecting the acetyl protecting groups on the sugar moiety .

Regioisomer-Controlled Synthesis of N9-β-Adenosine Derivatives

When synthesizing N9-β-configured adenosine analogues, the pre-installed N9-TMS group of CAS 18055-47-5 provides a starting regioschemical anchor that directs glycosylation to the desired N9 position. Although competing N7-alkylation still occurs (combined N7/N1 byproducts ~25% under electrophilic conditions with NIS [1]), the N9-TMS compound offers a defined starting point for reaction optimization. Laboratories can systematically vary Lewis acid (SnCl₄, TMSOTf, SbI₃, TeI₄), solvent, and glycosyl donor to maximize the N9-β:N7 ratio, using the pre-characterized regioisomer as an analytical benchmark. Procurement of the N7-TMS regioisomer (CAS 18055-46-4) for comparison experiments can further aid in developing regiospecific HPLC or NMR methods to quantify isomer ratios in crude reaction mixtures .

Application
Selection Property
Validation Focus
Process-Development Reference Standard
Orthogonal protection (acid/base-labile groups)
Verify silylation completeness by HPLC/LC-MS against authenticated standard
Catalyst Screening (Benzoyl-Retentive Coupling)
Catalyst-dependent N6-benzoyl stability
Screen SbI₃/TeI₄ vs SnI₂/SnCl₂ for desired protection profile
Adenosine Impurity Synthesis
Documented impurity synthetic route
Confirm identity and purity of T733805 impurity by NMR/LC
Regioisomer-Controlled N9-β-Adenosine Synthesis
Pre-installed N9-TMS regiochemistry
Quantify N9-β:N7 ratio; benchmark against N7-isomer (CAS 18055-46-4)
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